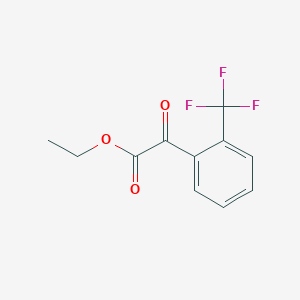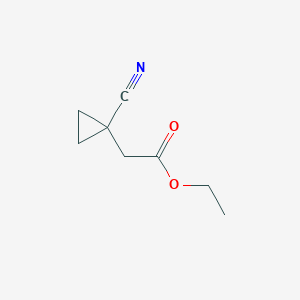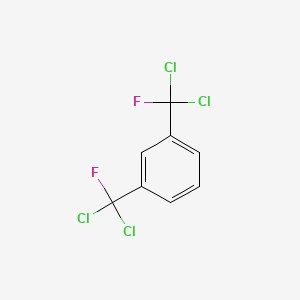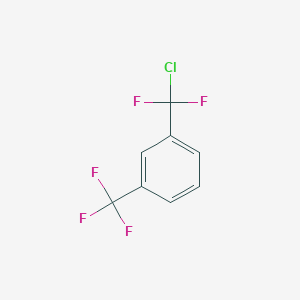
Ethyl 2-(trifluoromethyl)benzoylformate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(trifluoromethyl)benzoylformate (ETFBF) is an organic compound that is widely used in various scientific research applications. It is a colorless solid with a molecular formula of C9H9F3O3. ETFBF is commonly used as a reagent in organic synthesis and has a wide range of applications in the laboratory. ETFBF can be used as a substitute for other trifluoromethyl compounds, such as trifluoromethylbenzenes, due to its low toxicity and low reactivity. ETFBF is also used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.
作用机制
The mechanism of action of Ethyl 2-(trifluoromethyl)benzoylformate is not fully understood. It is believed that this compound acts as an electrophile, reacting with nucleophiles such as amines or alcohols. The reaction of this compound with nucleophiles produces a variety of products, including ethers, esters, and amides. In addition, this compound can react with other electrophiles, such as halogenated compounds, to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known that this compound is not toxic and has low reactivity. However, further research is needed to determine the potential health effects of this compound.
实验室实验的优点和局限性
Ethyl 2-(trifluoromethyl)benzoylformate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low toxicity and low reactivity. This makes it an ideal reagent for organic synthesis and other laboratory experiments. In addition, this compound is relatively inexpensive and can be easily prepared in the lab. However, this compound can be difficult to handle due to its volatility and reactivity.
未来方向
There are several potential future directions for research on Ethyl 2-(trifluoromethyl)benzoylformate. One potential direction is to further investigate the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the potential applications of this compound in other areas, such as drug synthesis and industrial uses. Finally, research could be done to develop more efficient synthesis methods for this compound.
合成方法
Ethyl 2-(trifluoromethyl)benzoylformate can be synthesized in two different ways. The first method involves the reaction of ethyl 2-fluorobenzoate with trifluoromethanesulfonic anhydride in anhydrous acetonitrile. This reaction yields a mixture of the desired product and other by-products. The second method involves the reaction of ethyl 2-fluorobenzoate with trifluoromethanesulfonic acid in the presence of an acid catalyst. This reaction produces a purer product than the first method, but requires a longer reaction time.
科学研究应用
Ethyl 2-(trifluoromethyl)benzoylformate is used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and as a substitute for other trifluoromethyl compounds. This compound is also used in the synthesis of a variety of other compounds, including polymers, dyes, and fragrances. In addition, this compound is used in the synthesis of heterocyclic compounds and the preparation of fluoroalkenes.
属性
IUPAC Name |
ethyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)11(12,13)14/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGMYHZUAQAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)




![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)
![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)



![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)